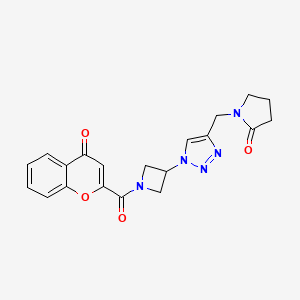

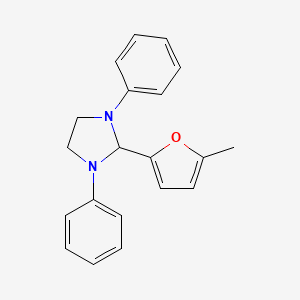

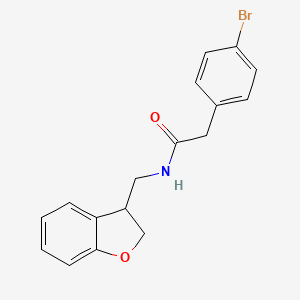

![molecular formula C16H14N4S B2434977 N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea CAS No. 866131-46-6](/img/structure/B2434977.png)

N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea

Descripción general

Descripción

“N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular and anti-HIV potencies .Molecular Structure Analysis

The molecular formula of “N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is C16H14N4S . The molecular weight is 294.37 .Chemical Reactions Analysis

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Physical And Chemical Properties Analysis

Thiourea is a planar molecule . The C=S bond distance is 1.71 Å . The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .Aplicaciones Científicas De Investigación

Antiviral Potential

The antiviral properties of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea have been explored. Specifically, its complexes with metals such as copper (II) and silver (I) demonstrated significant neutralization efficiency against HIV-1 subtypes A, B, and C. The copper (II)-bis (N-methyl-N-phenyl dithiocarbamate) complex exhibited a remarkable 94% neutralization efficiency for CAP210, 54% for ZM53, 45% for Q168, and 63% for QHO.168 . Further research could explore its potential as an alternative entry inhibitor for HIV.

Biological Agents

Quinoxalines, including N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea, belong to a class of N-heterocyclic compounds. They possess diverse pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities. These properties make quinoxaline derivatives essential components in drugs used to treat cancer, AIDS, plant viruses, and even schizophrenia. Their versatility certifies a promising future in medicinal chemistry .

Green Chemistry and Cost-Effective Synthesis

Researchers have developed numerous synthetic routes for quinoxalines, emphasizing green chemistry principles and cost-effective methods. Given the current pandemic situation, the need to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) is crucial. N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea’s role as an essential moiety in treating infectious diseases underscores the importance of efficient and sustainable synthesis approaches .

Therapeutic Uses

Quinoxaline derivatives, including our compound of interest, have diverse therapeutic applications. They are integral to drugs used for treating cancer cells, AIDS, and plant viruses. Additionally, their potential extends to schizophrenia treatment. Researchers continue to explore novel derivatives, emphasizing green chemistry and cost-effectiveness .

Molecular Docking Studies

Molecular docking studies have investigated the interactions of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea with various enzymes. These studies provide insights into its potential as a drug candidate by assessing its binding affinity and interactions with specific targets .

Industrial and Pharmaceutical Uses

Quinoxalines find applications beyond the laboratory. Commercially, they are used in antibiotics such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox. These drugs demonstrate the practical impact of quinoxaline-based compounds in medicine and industry .

Mecanismo De Acción

Target of Action

Quinoxalines, a class of n-heterocyclic compounds, have been reported to exhibit several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .

Mode of Action

Thiourea and its derivatives, including the compound , have been shown to catalyze a wide range of organic transformations through hydrogen-bond formation . The hydrogen-bonding organo-catalysts can efficiently activate the reacting electrophiles .

Biochemical Pathways

It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Direcciones Futuras

The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

Propiedades

IUPAC Name |

1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPOXZKRWJOAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325267 | |

| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866131-46-6 | |

| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

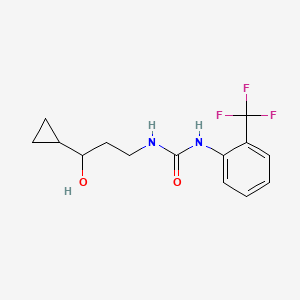

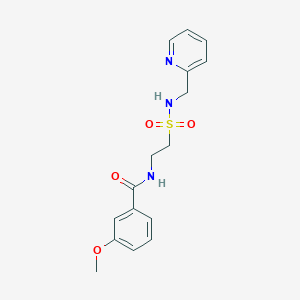

![N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2434904.png)

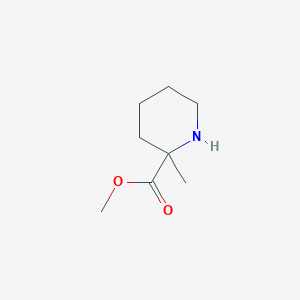

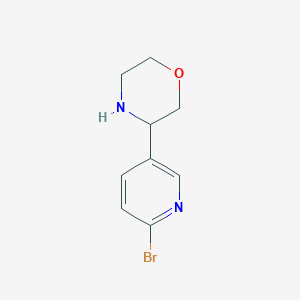

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate](/img/structure/B2434906.png)

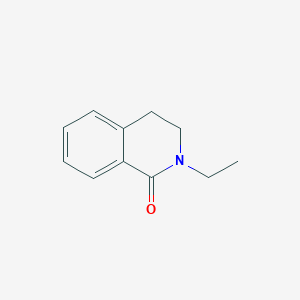

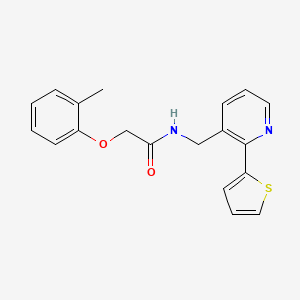

![1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2434909.png)

![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)

![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)